molecular formula C16H13Cl2NO B13844468 4-(3',4'-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime

4-(3',4'-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime

Cat. No.: B13844468
M. Wt: 306.2 g/mol
InChI Key: CGIUOCJZIYTDRG-MNDPQUGUSA-N
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Description

4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a naphthalenone oxime structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime typically involves the reaction of 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours to ensure complete conversion to the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to continuous stirring and controlled temperature to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The dichlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenethyl isocyanate

Uniqueness

4-(3’,4’-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one Oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the dichlorophenyl and naphthalenone moieties further enhances its versatility in various applications.

Properties

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

(NZ)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine

InChI

InChI=1S/C16H13Cl2NO/c17-14-7-5-10(9-15(14)18)11-6-8-16(19-20)13-4-2-1-3-12(11)13/h1-5,7,9,11,20H,6,8H2/b19-16-

InChI Key

CGIUOCJZIYTDRG-MNDPQUGUSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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